4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
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Overview
Description
4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and ethoxy groups, making it a valuable subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. For instance, polymerization reactions are carried out at around 105°C under argon protection .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and ethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The specific pathways depend on the context of its application, such as binding to biological molecules or participating in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: Similar structure but with phenyl groups instead of ethoxy groups.
4,9-Dibromo-6,7-bis(9,9-didodecyl7-fluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline: Contains fluorenyl groups, making it distinct in terms of electronic properties.
Uniqueness
The uniqueness of 4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline lies in its multiple ethoxy groups and bromine atoms, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly valuable for applications requiring specific chemical properties.
Properties
Molecular Formula |
C36H40Br4N4O8S |
---|---|
Molecular Weight |
1008.4 g/mol |
IUPAC Name |
4,9-dibromo-6,7-bis[4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]phenyl]-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C36H40Br4N4O8S/c37-9-11-45-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)31-32(42-34-30(40)36-35(43-53-44-36)29(39)33(34)41-31)26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-46-12-10-38/h1-8H,9-24H2 |
InChI Key |
WDXMPQBLHCSMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCCOCCOCCOCCBr)Br)Br)OCCOCCOCCOCCBr |
Origin of Product |
United States |
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